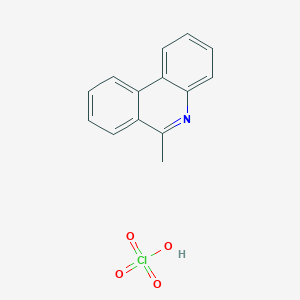
6-Methylphenanthridine;perchloric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylphenanthridine;perchloric acid is a compound that combines the heterocyclic aromatic compound 6-Methylphenanthridine with perchloric acid. 6-Methylphenanthridine is a derivative of phenanthridine, which is a nitrogen-containing polycyclic aromatic hydrocarbon. Perchloric acid is a strong acid commonly used in analytical chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylphenanthridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-phenylbenzamides under basic conditions, often catalyzed by copper . Another method involves the use of visible light-mediated cyclization of benzamides using a photocatalyst like 1-chloroanthraquinone .
Industrial Production Methods
Industrial production of 6-Methylphenanthridine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
6-Methylphenanthridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can convert it to dihydrophenanthridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like dichromate or other strong oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Phenanthridinone derivatives.
Reduction: Dihydrophenanthridine derivatives.
Substitution: Various substituted phenanthridine derivatives depending on the electrophile used.
科学的研究の応用
6-Methylphenanthridine;perchloric acid has several scientific research applications:
作用機序
The mechanism of action of 6-Methylphenanthridine involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of nucleic acids and inhibiting the replication of cancer cells . Additionally, it may interact with enzymes and proteins, affecting their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenanthridine: The parent compound of 6-Methylphenanthridine, known for its biological activities.
Phenanthridinone: An oxidized derivative with potential pharmacological applications.
Dihydrophenanthridine: A reduced derivative with different chemical properties.
Uniqueness
6-Methylphenanthridine is unique due to the presence of a methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interactions with molecular targets and improve its pharmacological profile compared to other phenanthridine derivatives .
特性
CAS番号 |
90421-71-9 |
|---|---|
分子式 |
C14H12ClNO4 |
分子量 |
293.70 g/mol |
IUPAC名 |
6-methylphenanthridine;perchloric acid |
InChI |
InChI=1S/C14H11N.ClHO4/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15-10;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5) |
InChIキー |
GLLVGPMHMHPUPW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C3=CC=CC=C13.OCl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
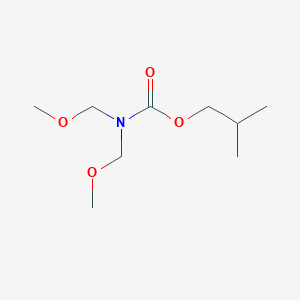
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)
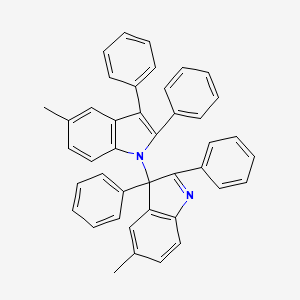
methanone](/img/structure/B14365733.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)

![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)

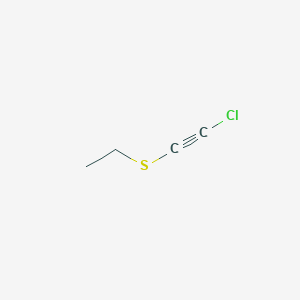
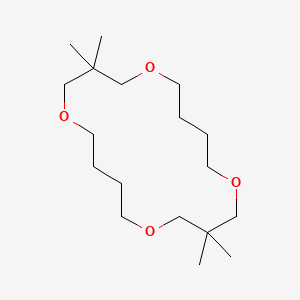
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)
![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
